

Preclinical Pharmacology of Enuvaptan: A Technical Guide

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Compound of Interest

Compound Name: *Enuvaptan*

Cat. No.: *B3325505*

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Disclaimer: Publicly available, detailed preclinical data for **Enuvaptan** (BAY2327949) is limited. This guide provides a comprehensive overview of the preclinical pharmacology of vasopressin receptor antagonists, drawing upon general knowledge of the class and using data from related compounds, such as Tolvaptan and Conivaptan, as illustrative examples. The experimental protocols described are representative of those used in the preclinical evaluation of such compounds.

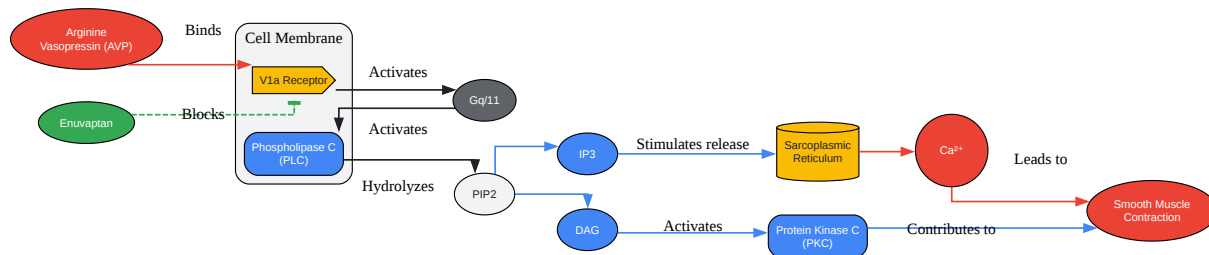
Introduction

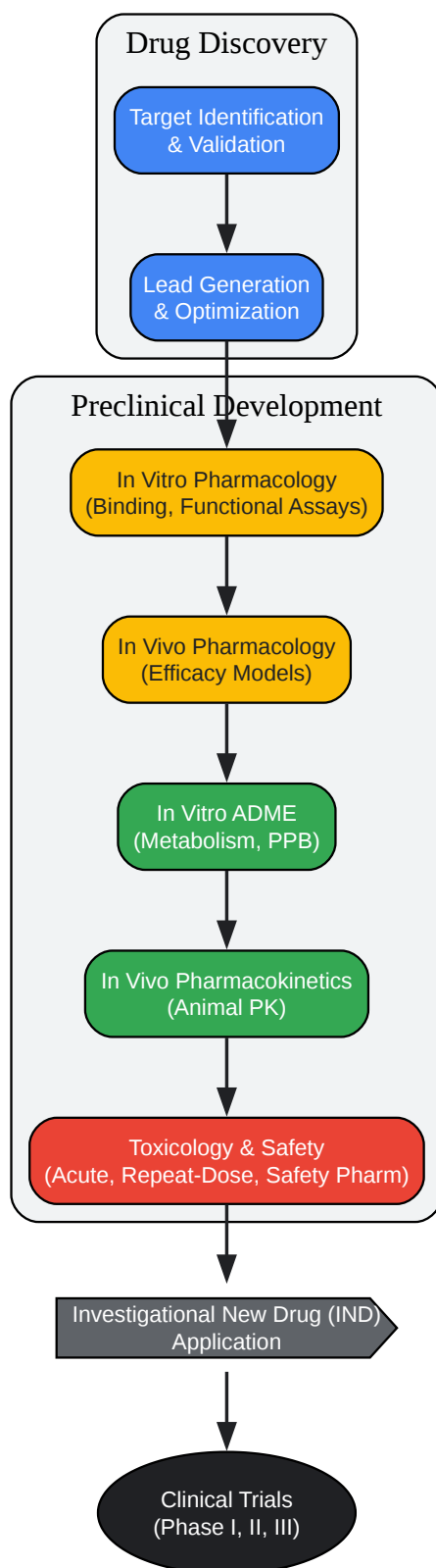
Enuvaptan (BAY2327949) is a small molecule, selective vasopressin V1a receptor antagonist that was under development by Bayer for potential applications in renal and cardiovascular diseases.[1] Vasopressin V1a receptors are G-protein coupled receptors that mediate the vasoconstrictive and pressor effects of arginine vasopressin (AVP).[2] Antagonism of the V1a receptor is a therapeutic strategy aimed at mitigating the detrimental cardiovascular effects of elevated AVP levels. This technical guide outlines the preclinical pharmacology of **Enuvaptan**, including its mechanism of action, and provides an overview of the typical preclinical studies conducted for a compound in this class.

Mechanism of Action

Enuvaptan is a selective antagonist of the vasopressin V1a receptor.[1] The binding of arginine vasopressin (AVP) to the V1a receptor on vascular smooth muscle cells initiates a signaling cascade through Gq/11, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol

(DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The elevated intracellular calcium, along with PKC activation, leads to smooth muscle contraction and vasoconstriction.[2] By competitively blocking the V1a receptor, **Enuvaptan** is expected to inhibit these downstream effects of AVP, leading to vasodilation and a reduction in blood pressure.





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References

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- 2. go.drugbank.com [go.drugbank.com]
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